molecular formula C16H12 B3029415 5,10-Dihydroindeno[2,1-a]indene CAS No. 6543-29-9

5,10-Dihydroindeno[2,1-a]indene

Cat. No.: B3029415
CAS No.: 6543-29-9
M. Wt: 204.27 g/mol
InChI Key: NTKABUUDQHBJCL-UHFFFAOYSA-N
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Description

5,10-Dihydroindeno[2,1-a]indene is a polycyclic hydrocarbon with the molecular formula C16H12The compound is characterized by its rigid, planar structure, which contributes to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dihydroindeno[2,1-a]indene typically involves the use of benzocyclobutene derivatives. One common method includes a photochemical rearrangement process. For instance, the compound can be prepared by the photochemical rearrangement of benzocyclobutene derivatives in the presence of specific catalysts . Another method involves the pyrolytic processes where the compound is formed under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 5,10-Dihydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s planar structure, which allows for easy interaction with reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

5,10-Dihydroindeno[2,1-a]indene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.

    Industry: The compound is used in the development of organic semiconductors and other electronic materials

Mechanism of Action

The mechanism by which 5,10-Dihydroindeno[2,1-a]indene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The planar structure of the compound allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5,10-dihydroindeno[2,1-a]indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKABUUDQHBJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298417
Record name 5,10-Dihydroindeno[2,1-a]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-29-9
Record name 5,10-Dihydroindeno[2,1-a]indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6543-29-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,10-Dihydroindeno(2,1-a)indene
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Record name 6543-29-9
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Record name 5,10-Dihydroindeno[2,1-a]indene
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Record name 5,10-DIHYDRO-INDENO(2,1-A)INDENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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